![molecular formula C20H20N2O5 B2738238 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate CAS No. 294852-16-7](/img/structure/B2738238.png)
2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate
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Description
The compound “2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate” is a chemical compound with the molecular formula C20H20N2O5 . It has an average mass of 368.383 Da and a monoisotopic mass of 368.137207 Da .
Synthesis Analysis
New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Chemical Reactions Analysis
The compound can be synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine . The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .Scientific Research Applications
Chemosensor Systems
The benzo[de]isoquinoline-1,3-dione scaffold, to which this compound belongs, has been explored for its chemosensor capabilities. Specifically, derivatives containing an amino group have been synthesized. These derivatives can be further functionalized to form imines, amines, thioureas, and hydrazones. Some of these compounds exhibit high selectivity in detecting anions .
Fluorescent and Colorimetric Sensors
Compounds with a free amino group, like our target molecule, are of interest for developing fluorescent and colorimetric sensors. These sensors can detect various cations and anions. By introducing additional complex-forming fragments or fluorophores, researchers can fine-tune the effectiveness and selectivity of these sensors .
Asymmetric Azaacenes
The condensed asymmetric azaacenes derived from benzo[de]isoquinoline-1,3-dione offer exciting prospects. For instance, novel compounds with different end groups, such as 1,2,5-thiadiazole, acenaphthylene, and phenanthrene, could find applications in materials science, organic electronics, or optoelectronics .
Synthetic Methodology
The synthesis of this compound involves intriguing reactions, including the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine. Further studies on the synthetic pathways and optimization could contribute to synthetic methodology research.
properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-13(23)27-12-9-22-19(24)15-4-2-3-14-17(21-7-10-26-11-8-21)6-5-16(18(14)15)20(22)25/h2-6H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPWQTCUSBLYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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